molecular formula C11H10N2O2 B8508957 4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE CAS No. 845729-42-2

4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE

Cat. No.: B8508957
CAS No.: 845729-42-2
M. Wt: 202.21 g/mol
InChI Key: XYGUMYSLDJVROG-UHFFFAOYSA-N
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Description

4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE is an organic compound characterized by a morpholine ring substituted with a 4-cyanophenyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE typically involves the reaction of 4-cyanophenylboronic acid with morpholine under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of the boronic acid with an aryl halide . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and catalysts may be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-(4-carboxyphenyl)-3-oxomorpholine.

    Reduction: Formation of 4-(4-cyanophenyl)-3-hydroxymorpholine.

    Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenylboronic acid: Used in similar cross-coupling reactions.

    4-Cyanophenylacetic acid: Utilized in organic synthesis and pharmaceuticals.

    4-Cyanophenyl isocyanate: Employed in enzyme-catalyzed reactions .

Uniqueness

4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE is unique due to the presence of both a morpholine ring and a cyanophenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

845729-42-2

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(3-oxomorpholin-4-yl)benzonitrile

InChI

InChI=1S/C11H10N2O2/c12-7-9-1-3-10(4-2-9)13-5-6-15-8-11(13)14/h1-4H,5-6,8H2

InChI Key

XYGUMYSLDJVROG-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 959 mg (8.12 mmol) of 4-aminobenzonitrile and 1.12 g of a mixture of 2-chlorodioxene and 2,2-dichlorodioxane (molar ratio 89:11) is heated at 80° C. with stirring for 18 hours. On cooling to room temperature, the product crystallises: 1.9 g of 2-(2-chloroethoxy)-N-(4-cyanophenyl)acetamide as yellowish crystals. 1H-NMR (d 6-DMSO): δ=3.82 (m; 4H), 4.19 (s; 2H), 7.78 (d, J=8 Hz, 2H), 7.85 (d, J=8 Hz, 2H), 10.22 (s, 1H).
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959 mg
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reactant
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mixture
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1.12 g
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